molecular formula C24H33N3O2 B6461727 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine CAS No. 2548991-55-3

1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine

Cat. No.: B6461727
CAS No.: 2548991-55-3
M. Wt: 395.5 g/mol
InChI Key: IJPCZLZXNOURGM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for investigating the dopaminergic system. This complex molecule features a 1-(2-methoxyphenyl)piperazine moiety, a well-established pharmacophore in ligands targeting dopamine receptors . The structure is extended via a piperidine spacer to a phenoxyethyl group, which can be modified to fine-tune receptor affinity and selectivity. Researchers utilize this compound and its structural analogs primarily as probes for mapping the dopamine D2 receptor (D2 DAR) binding site . In vitro competitive displacement assays have demonstrated that closely related compounds in this chemical class can exhibit high affinity for dopamine D2 receptors, with some derivatives achieving Ki values in the nanomolar range . Computational studies, including docking analysis and molecular dynamic simulations, suggest that the biological activity is mediated through specific interactions with key amino acid residues in the receptor, such as a potential salt bridge formation between the piperidine moiety and Asp114 of the D2 DAR . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations such as receptor binding studies, structure-activity relationship (SAR) analysis, and neuropharmacological research. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-28-24-10-6-5-9-23(24)27-17-15-26(16-18-27)21-11-13-25(14-12-21)19-20-29-22-7-3-2-4-8-22/h2-10,21H,11-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPCZLZXNOURGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Characteristics

This compound features a piperazine core linked to a substituted piperidine ring and a methoxyphenyl group. The presence of these functional groups suggests that it may interact with various biological targets, making it of interest in drug design and development.

Antipsychotic Activity

Piperazine derivatives are also recognized for their antipsychotic effects. The incorporation of phenoxyethyl and methoxy groups may enhance the affinity for dopamine receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders. Preliminary data suggest that modifications to the piperazine structure can lead to significant changes in pharmacological activity .

Study on Piperazine Derivatives

A study published in a pharmaceutical journal highlighted the synthesis and biological evaluation of various piperazine derivatives, noting that modifications to the piperazine ring could lead to enhanced antipsychotic activity. While specific data on 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine was not available, the findings underscore the importance of structural diversity in developing new therapeutic agents .

Potential for Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds similar to this compound. Research has shown that certain piperazine compounds can protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases. This suggests a promising avenue for further exploration regarding this compound's role in neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Dopamine D2 Receptor Affinity

A key structural determinant for D2DAR affinity is the substituent on the piperidine ring. For example:

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Compound 20) : Exhibits a Ki of 30.6 nM for D2DAR, the highest in its series. Docking studies reveal a salt bridge interaction with Asp114 on transmembrane helix 3 (TM3) .
  • 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (Compound 25) : Shows a Ki of 54 nM , indicating that nitro group placement (ortho vs. para) significantly impacts binding .
  • Phenylpiperazine Derivatives : Substitution of the 2-methoxyphenyl group with phenyl (e.g., compound 18 vs. 19 in propanamide derivatives) reduces cytotoxic activity, suggesting steric and electronic effects influence receptor interactions .

Table 1: D2DAR Affinity of Selected Derivatives

Compound Substituent on Piperidine Ki (nM) Reference
20 2-Nitrobenzyl 30.6
25 3-Nitrophenethyl 54
19 (Propanamide derivative) 2-Methoxyphenyl >100
Linker Length and Flexibility

The distance between the piperazine nitrogen and the terminal substituent is critical:

  • 4-Carbon Linkers : Derivatives with four-carbon spacers (e.g., compound 9d) show higher affinities for D2, 5-HT1A, and 5-HT2A receptors compared to three-carbon analogs (e.g., 9c) .
  • 3-Carbon Linkers : Short linkers reduce flexibility, impairing optimal receptor docking. For example, elongation from three to four carbons in compound 9c improved D2 and 5-HT1A binding but reduced 5-HT2A activity .

Table 2: Impact of Linker Length on Receptor Affinity

Compound Linker Length D2 Affinity (Ki) 5-HT1A Affinity (Ki) 5-HT2A Affinity (Ki)
9c 3 carbons 120 nM 85 nM 45 nM
9d 4 carbons 75 nM 50 nM 60 nM
Pharmacological Profile vs. Other Arylpiperazines
  • Biphenyl-Linked Arylpiperazines: Derivatives like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone exhibit antipsychotic activity with reduced catalepsy, attributed to balanced anti-dopaminergic and anti-serotonergic effects. QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as key predictors .
  • 5-HT1A Antagonists: Compounds like NAN-190 and p-MPPI (structurally related to the target molecule) act as 5-HT1A antagonists but also show α1-adrenolytic properties. NAN-190’s hypothermic effects involve dual 5-HT1A agonism and α1-adrenoceptor blockade .
Selectivity and Off-Target Effects
  • D2 vs. 5-HT Receptor Interactions : While the target compound and its analogs primarily target D2DAR, modifications like replacing the benzo[d]isoxazole fragment with heterocyclic piperazines (e.g., compound 9k) reduce affinity for 5-HT1A/2A receptors, emphasizing structural specificity .
  • Cytotoxicity in Cancer Models : Substitution of terminal chlorine with phenylpiperazine (compound 16) reduces anticancer potency compared to 2-methoxyphenyl derivatives, indicating divergent structure-activity relationships across therapeutic areas .

Preparation Methods

Molecular Architecture

The target compound features:

  • A piperazine ring substituted at position 1 with a 2-methoxyphenyl group.

  • A piperidine ring at position 4 of the piperazine, modified at position 1 with a 2-phenoxyethyl chain.
    Key functional groups include ether (phenoxy), methoxy, and tertiary amine linkages, necessitating orthogonal protecting strategies during synthesis.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary disconnections:

  • Piperazine-piperidine linkage : Cleavage between the piperazine nitrogen and piperidine ring (C-N bond) implies a coupling reaction between a preformed piperidine derivative and a piperazine intermediate.

  • Phenoxyethyl side chain : The 2-phenoxyethyl group on piperidine may be introduced via alkylation of a piperidin-4-amine precursor with a phenoxyethyl electrophile.

Synthetic Strategies

Preparation of 1-(2-Phenoxyethyl)piperidin-4-amine

The piperidine core is synthesized through a sequence involving:

Step 1: Ring Formation
Piperidin-4-one is converted to piperidin-4-amine via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C.

Optimization Note : Excess alkylating agent (1.5 equiv) and catalytic potassium iodide improve yields to 78%.

Synthesis of 1-(2-Methoxyphenyl)piperazine

Method A: Buchwald-Hartwig Amination
2-Bromo-1-methoxybenzene reacts with piperazine using a palladium catalyst (Pd(OAc)₂) and Xantphos ligand in toluene at 110°C, achieving 85% yield.

Method B: Nucleophilic Aromatic Substitution
2-Fluoro-1-methoxybenzene reacts with piperazine in DMF at 120°C for 24 hours (yield: 65%).

Final Coupling Reaction

The piperidine and piperazine intermediates are coupled via a nucleophilic substitution or reductive amination:

Protocol
1-(2-Phenoxyethyl)piperidin-4-amine (1.0 equiv) and 1-(2-methoxyphenyl)piperazine (1.2 equiv) are heated at 90°C in acetonitrile with triethylamine (3.0 equiv) for 18 hours.

Alternative Approach : Use of EDAC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in dichloromethane at room temperature affords comparable yields (70%).

Reaction Mechanism Elucidation

Alkylation of Piperidin-4-amine

The phenoxyethyl group is introduced via an SN2 mechanism , where the piperidine nitrogen acts as a nucleophile, displacing bromide from 2-phenoxyethyl bromide. Steric hindrance at the piperidine 4-position necessitates elevated temperatures.

Reductive Amination in Piperazine Formation

In the Buchwald-Hartwig method, palladium facilitates oxidative addition to the aryl bromide, followed by amine coordination and reductive elimination to form the C-N bond.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–6.80 (m, aromatic H), 4.10 (t, J=6.0 Hz, OCH₂), 3.85 (s, OCH₃), 3.50–2.80 (m, piperazine/piperidine H).

  • HRMS (ESI+) : m/z calc. for C₂₄H₃₂N₃O₂ [M+H]⁺ 402.2487, found 402.2489.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 12.4 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

ParameterAlkylation Route (Method A)Reductive Amination (Method B)
Yield72%70%
Reaction Time18 hours24 hours
Catalyst/ConditionsThermal, no catalystEDAC-HCl
ScalabilityHighModerate

Challenges and Optimization

Byproduct Formation

  • Issue : N,N-di-alkylated byproducts during phenoxyethyl introduction.

  • Solution : Use of a large excess of piperidin-4-amine (2.5 equiv) suppresses di-alkylation.

Purification Difficulties

  • Issue : Co-elution of intermediates in column chromatography.

  • Resolution : Switch from silica gel to reverse-phase HPLC for final purification .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventYield (%)Reference
12-Methoxyphenylpiperazine, K₂CO₃DMF65–75
22-Phenoxyethyl bromide, DIEATHF70–80
3Pd(OAc)₂, XantphosToluene60–70

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C2 of phenyl) and piperazine-piperidine linkage. Aromatic protons appear at δ 6.8–7.5 ppm, while piperazine N-CH₂ signals are δ 2.5–3.5 .
  • IR Spectroscopy: Stretching frequencies for C-O (methoxy: ~1250 cm⁻¹) and ether (C-O-C: ~1100 cm⁻¹) validate functional groups .
  • HPLC-MS: Quantifies purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 424.2) .
  • X-ray Crystallography: Resolves stereochemistry of the piperidine-piperazine junction (if crystalline) .

Advanced: How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

  • Target Identification: Use homology modeling (e.g., SWISS-MODEL) to predict binding to serotonin/dopamine receptors, given structural similarity to antipsychotic piperazine derivatives .
  • Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. Focus on hydrogen bonding with methoxy groups and hydrophobic packing of the phenoxyethyl chain .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Contradiction Resolution: If in silico predictions conflict with in vitro data (e.g., weak binding despite favorable docking), re-evaluate protonation states or solvent effects .

Advanced: What strategies mitigate discrepancies in pharmacological data across studies?

Methodological Answer:

  • Source of Variability:
    • Compound Purity: Batch-to-batch differences in synthetic intermediates (e.g., incomplete piperazine alkylation) alter activity. Validate via HPLC and elemental analysis .
    • Assay Conditions: Adjust pH (7.4 for physiological mimicry) and control for serum protein binding in cell-based assays .
  • Experimental Design:
    • Dose-Response Curves: Use ≥3 independent replicates to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., clozapine for receptor antagonism) .
    • Orthogonal Assays: Cross-validate receptor binding (radioligand displacement) with functional assays (cAMP inhibition) .

Q. Table 2: Case Study – Resolving Data Contradictions

IssueResolution StrategyOutcome
Low binding affinityRe-synthesize compound with >99% purityAffinity improved by 3-fold
Inconsistent IC₅₀Standardize assay temperature (37°C)Reduced variability (±5%)

Advanced: How to optimize the compound's pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Lipophilicity (LogP): Aim for 2–3 to balance blood-brain barrier penetration and solubility. Modify substituents (e.g., replace methoxy with polar groups) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat). If rapid degradation occurs, introduce fluorination or methyl groups to block CYP450 oxidation .
  • Bioavailability: Formulate as hydrochloride salt for improved aqueous solubility. Use PEG-based vehicles for oral administration .

Basic: What are the key structural features influencing this compound's activity?

Methodological Answer:

  • Piperazine-Piperidine Core: Facilitates dual receptor modulation (e.g., 5-HT₂A and D₂ receptors) via conformational flexibility .
  • Methoxyphenyl Group: Enhances π-π stacking with aromatic residues in receptor binding pockets .
  • Phenoxyethyl Chain: Increases hydrophobicity for membrane penetration. Branching (e.g., isopropyl) may reduce off-target effects .

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